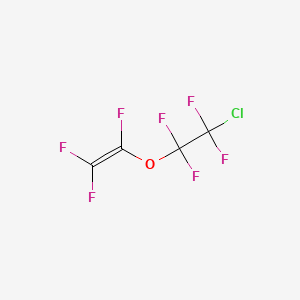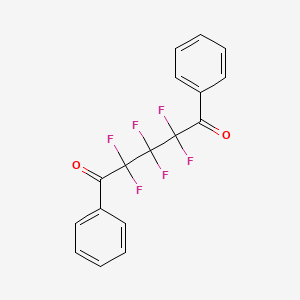
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a hexafluorinated pentane backbone with phenyl groups attached at the 1 and 5 positions, making it a highly fluorinated diketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione typically involves the reaction of hexafluoropentane derivatives with phenyl-containing reagents under controlled conditions. One common method includes the reaction of hexafluoroacetylacetone with phenylmagnesium bromide, followed by oxidation to form the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. These interactions can affect various biochemical pathways and molecular processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoroacetylacetone: A related compound with similar fluorinated properties but different structural features.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Another fluorinated compound with a different functional group arrangement.
Uniqueness
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is unique due to its combination of phenyl and hexafluorinated groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
2525-83-9 |
|---|---|
Molecular Formula |
C17H10F6O2 |
Molecular Weight |
360.25 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H10F6O2/c18-15(19,13(24)11-7-3-1-4-8-11)17(22,23)16(20,21)14(25)12-9-5-2-6-10-12/h1-10H |
InChI Key |
CGVZHKUUFCLZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



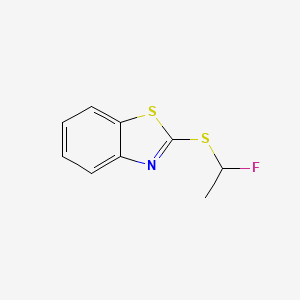
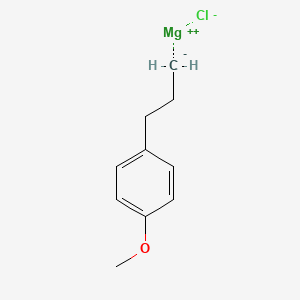



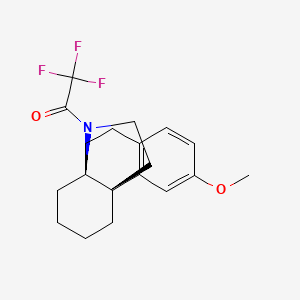
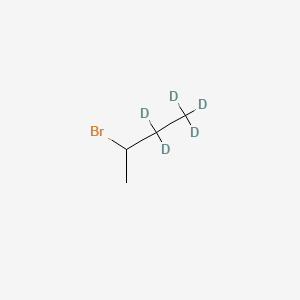
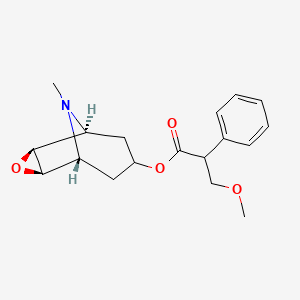
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)



